

Benchmarking the performance of new Furosemide derivatives against the parent compound.

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Compound of Interest

Compound Name: 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid

Cat. No.: B139143

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Performance Benchmark: Novel Furosemide Derivatives vs. Parent Compound

For Immediate Release

This guide provides a comprehensive performance benchmark of novel diuretic compounds against the established loop diuretic, Furosemide. The document is tailored for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data. This guide focuses on diuretic efficacy and potential ototoxicity, two critical parameters in the development of new diuretic agents.

Comparative Diuretic Activity

The following table summarizes the diuretic activity of newly synthesized 1,3,4-thiadiazole derivatives compared to Furosemide in a murine model. While not direct derivatives of Furosemide, these compounds represent a recent effort in the discovery of new diuretic agents and provide a relevant benchmark. Data is adapted from a study on substituted 1,3,4-thiadiazoles.^[1]

Compound	Dose (mg/kg)	Mean			Urinary	Urinary	Urinary
		Urine Volume (mL)	Diuretic Action	Diuretic Activity	Na ⁺ (mmol/L)	K ⁺ (mmol/L)	Cl ⁻ (mmol/L)
Control (Saline)	-	1.18 ± 0.08	-	-	130.4 ± 2.8	35.2 ± 1.5	145.6 ± 3.2
Furosemide	10	2.45 ± 0.12	1.08	1.00	158.2 ± 3.5	45.8 ± 2.1	175.4 ± 4.1
CPD-I	10	1.95 ± 0.09	0.65	0.61	145.6 ± 3.1	40.1 ± 1.8	160.2 ± 3.5
CPD-II	10	2.10 ± 0.10	0.78	0.72	150.4 ± 3.3	42.3 ± 1.9	165.8 ± 3.8
CPD-IV	10	2.25 ± 0.11	0.91	0.84	155.1 ± 3.4	44.2 ± 2.0	170.6 ± 3.9
CPD-V	10	1.80 ± 0.09	0.53	0.49	140.2 ± 3.0	38.5 ± 1.7	155.4 ± 3.4

Data is presented as mean ± SEM. Diuretic Action = (Mean urine volume of test group - Mean urine volume of control group) / Mean urine volume of control group. Diuretic Activity = Diuretic action of test compound / Diuretic action of Furosemide.

Comparative Ototoxicity Profile

Direct comparative ototoxicity data for newly synthesized Furosemide derivatives is limited in publicly available literature. However, a comparative framework for such an evaluation is presented below. This table illustrates the key parameters that should be assessed, with hypothetical data for a novel derivative against Furosemide, based on findings from comparative studies of Furosemide with other loop diuretics like piretanide and bumetanide.[\[2\]](#) [\[3\]](#)

Parameter	Furosemide	Hypothetical Derivative X
Ototoxic Dose (TD50) in mg/kg	18.37	35.50
Effect on Endocochlear Potential (EP)	Significant dose-dependent decrease	Reduced dose-dependent decrease
Auditory Brainstem Response (ABR) Threshold Shift	Dose-dependent increase in threshold	Minimal increase in threshold at therapeutic doses
Hair Cell Damage (Histopathology)	Potential for outer hair cell damage at high doses	No significant hair cell damage observed

This table presents a conceptual framework. TD50 is the toxic dose causing a defined hearing loss in 50% of animals.[\[2\]](#) Actual values would need to be determined experimentally.

Experimental Protocols

In Vivo Diuretic Activity in Rats

This protocol is a standard method for evaluating the diuretic and saluretic effects of new chemical entities.

Objective: To determine the effect of a test compound on urine volume and electrolyte excretion in a rat model.

Materials:

- Male Wistar rats (150-200g)
- Metabolic cages for the separation of urine and feces
- Oral gavage needles
- Graduated cylinders for urine collection
- Flame photometer or ion-selective electrodes for electrolyte analysis
- Test compounds, Furosemide (positive control), and vehicle (e.g., normal saline)

Procedure:

- Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment to allow for acclimatization.
- Fasting: Withhold food for 18 hours before the experiment to ensure a uniform gastric emptying rate. Allow free access to water.
- Hydration: Administer a priming dose of normal saline (e.g., 25 mL/kg body weight) orally to all animals to ensure a baseline level of hydration and urine flow.
- Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group receiving the vehicle, a positive control group receiving Furosemide (e.g., 10 mg/kg), and test groups receiving the new derivatives at various doses. Administer the substances orally or via intraperitoneal injection.
- Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine over a specified period, typically 5 to 24 hours. For acute studies, urine can be collected at intervals (e.g., every hour for the first 6 hours).
- Analysis:
 - Urine Volume: Measure the cumulative urine volume for each animal.
 - Electrolyte Concentration: Determine the concentrations of sodium (Na^+), potassium (K^+), and chloride (Cl^-) in the collected urine samples.
- Data Interpretation: Compare the mean urine volume and electrolyte excretion of the test groups with the control and Furosemide groups. Calculate diuretic action and activity as described in the table footnote.

Ototoxicity Assessment in Animal Models

This protocol outlines the key methods for evaluating the potential ototoxic effects of new Furosemide derivatives.

Objective: To assess the impact of a test compound on the auditory system.

Materials:

- Guinea pigs or chinchillas (commonly used models for ototoxicity studies)
- Auditory Brainstem Response (ABR) recording equipment
- Sound-attenuating chamber
- Anesthetic agents
- Surgical instruments for electrode placement
- Equipment for measuring Endocochlear Potential (EP)
- Histological processing equipment

Procedure:

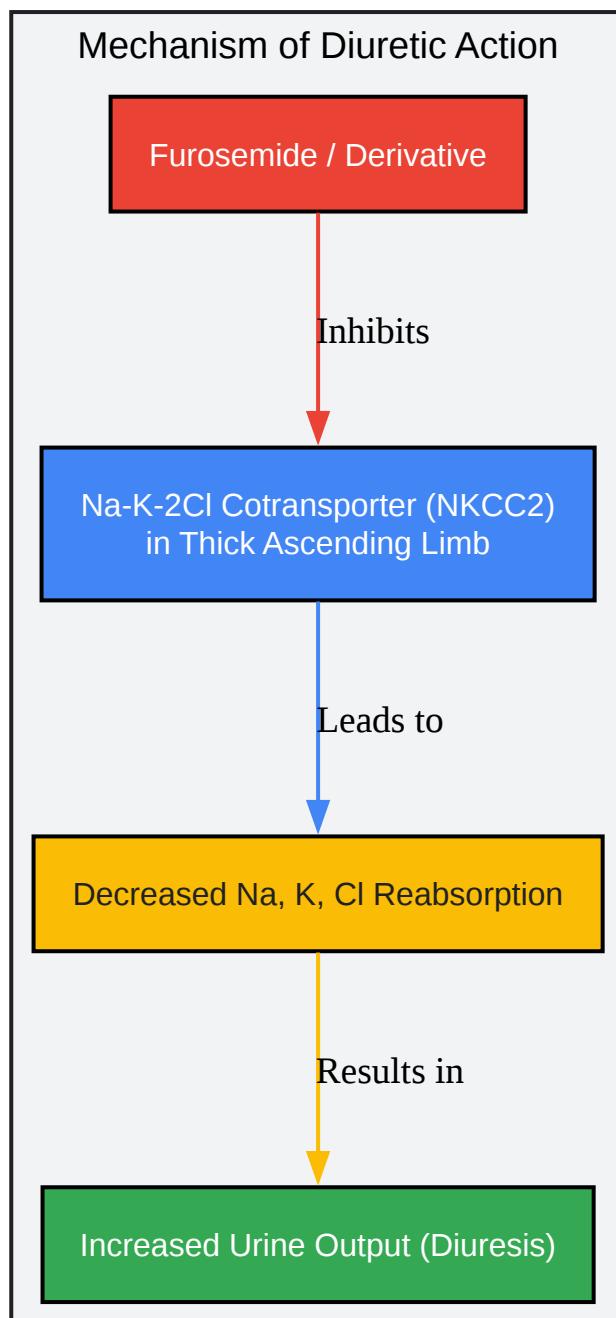
- Baseline Auditory Assessment: Before drug administration, establish a baseline auditory function for each animal by measuring ABR thresholds in response to auditory stimuli (e.g., clicks or tone bursts) at different frequencies.
- Drug Administration: Administer the test compound, Furosemide, or a vehicle control, typically intravenously to achieve rapid and predictable systemic concentrations.
- Post-Dose ABR Monitoring: Record ABRs at multiple time points after drug administration to assess any changes in auditory thresholds. A significant increase in the ABR threshold indicates a hearing loss.
- Endocochlear Potential (EP) Measurement: In a subset of animals, the EP can be measured. This is an invasive procedure requiring the placement of a microelectrode into the cochlea to measure the direct current potential of the endolymph. A decrease in EP is a hallmark of loop diuretic-induced ototoxicity.[3][4]
- Histopathology: After the experimental period, euthanize the animals and prepare the cochleae for histological examination. This allows for the microscopic assessment of damage to the sensory hair cells of the inner ear.

- Data Analysis: Compare the post-dose ABR thresholds and EP values to the baseline measurements and to the effects observed with Furosemide. Correlate these functional measures with the histological findings.

Visualizations

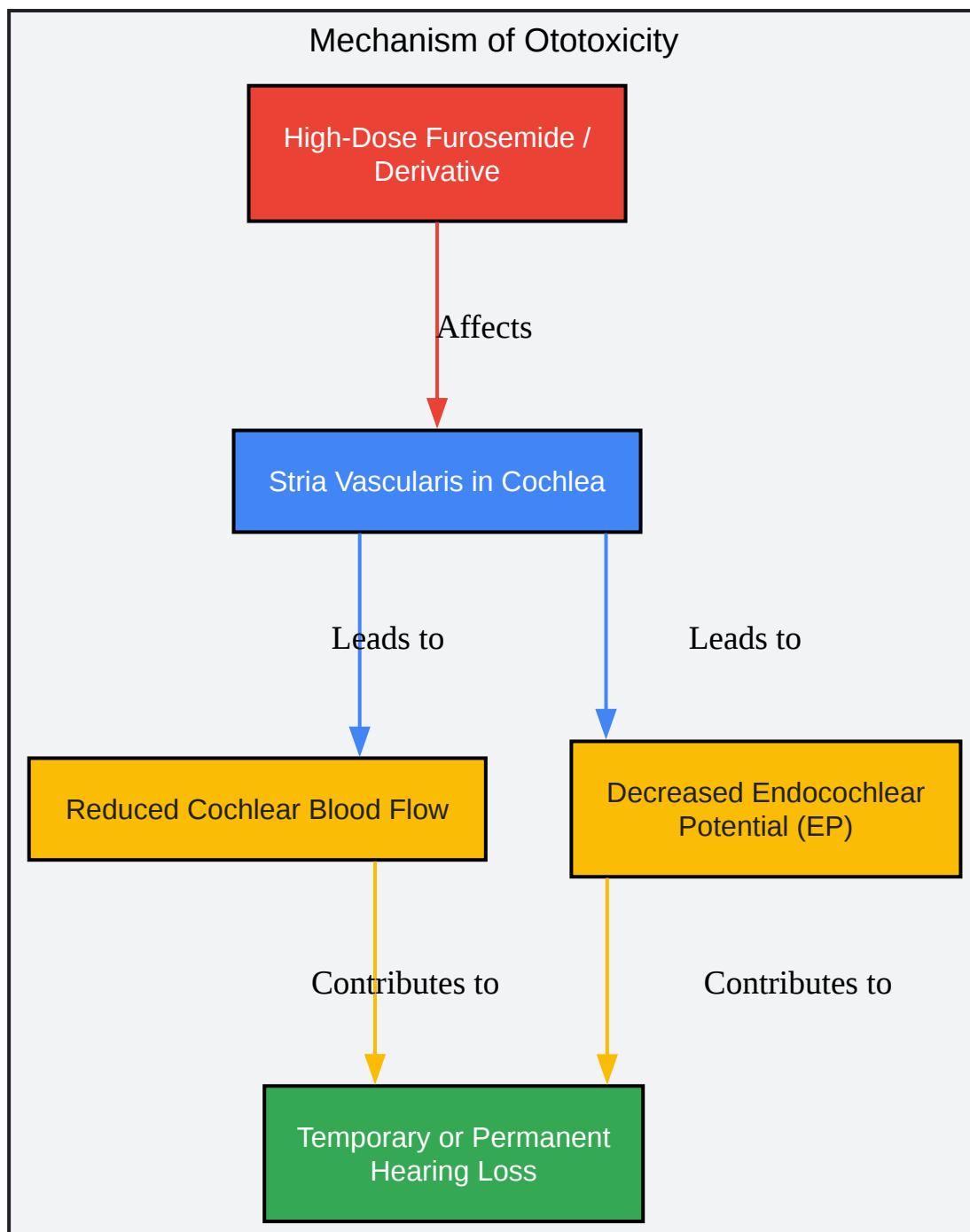
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of Furosemide and the general workflow for benchmarking new derivatives.

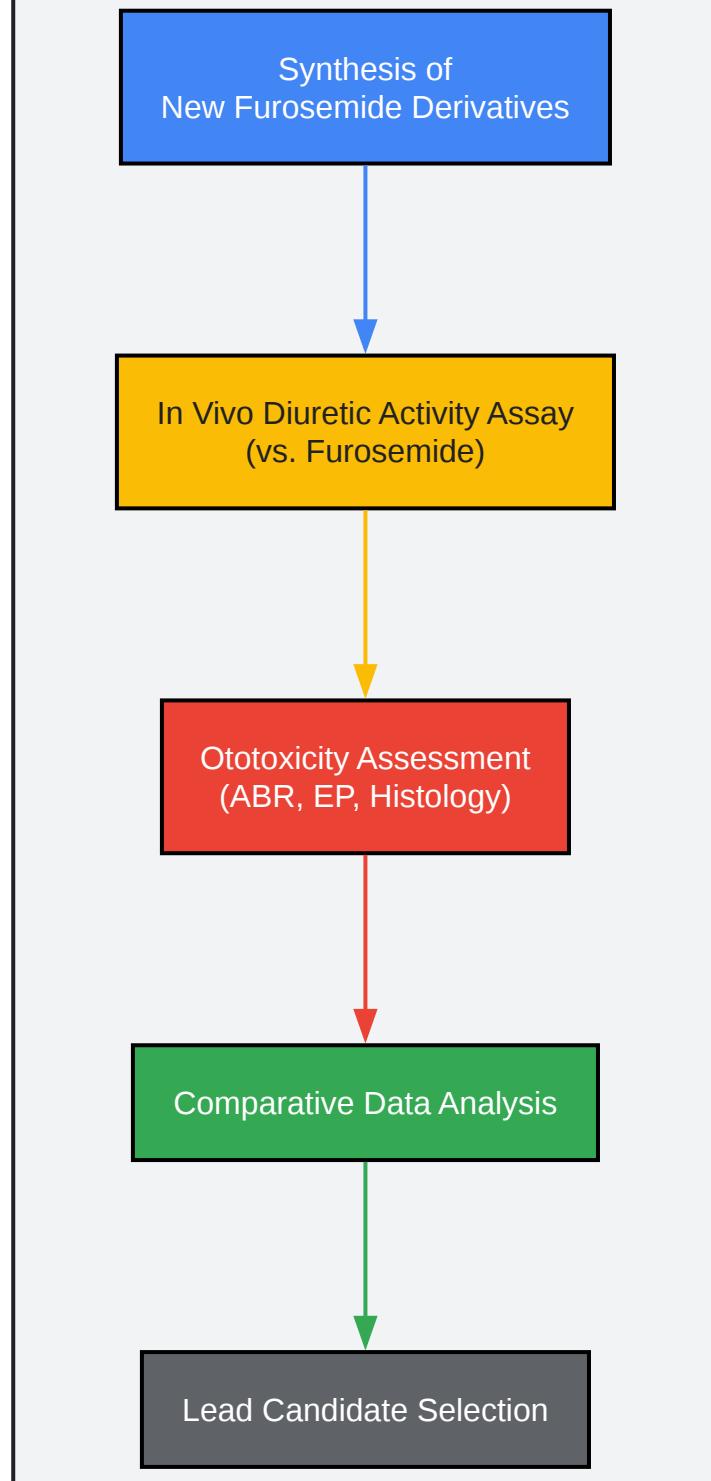


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Eurosemide's Mechanism of Diuretic Action



Experimental Workflow for Benchmarking



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